{4-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid {4-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13450492
InChI: InChI=1S/C12H24N2O2/c1-10(2)13(3)8-11-4-6-14(7-5-11)9-12(15)16/h10-11H,4-9H2,1-3H3,(H,15,16)
SMILES: CC(C)N(C)CC1CCN(CC1)CC(=O)O
Molecular Formula: C12H24N2O2
Molecular Weight: 228.33 g/mol

{4-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid

CAS No.:

Cat. No.: VC13450492

Molecular Formula: C12H24N2O2

Molecular Weight: 228.33 g/mol

* For research use only. Not for human or veterinary use.

{4-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid -

Specification

Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
IUPAC Name 2-[4-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]acetic acid
Standard InChI InChI=1S/C12H24N2O2/c1-10(2)13(3)8-11-4-6-14(7-5-11)9-12(15)16/h10-11H,4-9H2,1-3H3,(H,15,16)
Standard InChI Key HKXLRJCDRLWODJ-UHFFFAOYSA-N
SMILES CC(C)N(C)CC1CCN(CC1)CC(=O)O
Canonical SMILES CC(C)N(C)CC1CCN(CC1)CC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-[4-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]acetic acid, reflects its structural complexity. Key features include:

  • A piperidine ring substituted at the 4-position with an isopropyl-methyl-amino group.

  • An acetic acid moiety linked to the piperidine nitrogen.

  • A branched alkyl chain (isopropyl) and methyl group contributing to lipophilicity .

The SMILES notation (CC(C)N(C)CC1CCN(CC1)CC(=O)O) and InChIKey (HKXLRJCDRLWODJ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemistry .

Physical Properties

PropertyValue
Molecular Weight228.33 g/mol
Boiling PointNot reported
Melting PointNot reported
LogP (Partition Coefficient)Estimated ~1.2 (calculated)
SolubilityModerate in polar solvents

The topological polar surface area (TPSA) of 43.8 Ų suggests moderate membrane permeability, while the rotatable bond count of 4 indicates structural flexibility . Its solubility profile favors polar aprotic solvents, though empirical data remain limited.

Synthesis and Industrial Production

Synthetic Pathways

The synthesis typically involves a multi-step approach:

  • Piperidine Functionalization: Reacting piperidine with isopropyl-methyl-amine to introduce the 4-[(isopropyl-methyl-amino)-methyl] substituent.

  • Acetic Acid Conjugation: Coupling the modified piperidine with bromoacetic acid or via carbodiimide-mediated amidation .

  • Purification: Employing crystallization or chromatography to achieve >95% purity.

Industrial-scale production leverages continuous flow reactors to enhance yield (reported 70–85%) and reduce side reactions.

Optimization Strategies

  • Temperature Control: Maintaining 60–80°C during amine alkylation minimizes byproducts.

  • Catalyst Use: Palladium-based catalysts improve coupling efficiency in acetic acid attachment .

  • Green Chemistry: Solvent-free conditions or ionic liquids are explored to reduce environmental impact.

Chemical Reactivity and Derivative Formation

Key Reactions

The compound’s reactivity is governed by its:

  • Secondary amine: Participates in alkylation, acylation, and Schiff base formation.

  • Carboxylic acid: Forms esters, amides, and salts.

Notable transformations include:

  • Esterification: Reaction with methanol/H₂SO₄ yields the methyl ester, enhancing lipophilicity .

  • Amide Formation: Condensation with primary amines produces derivatives with improved bioavailability.

  • Metal Complexation: Coordination with transition metals (e.g., Cu²⁺) for catalytic applications .

Structurally Related Derivatives

DerivativeMolecular FormulaKey Modification
{4-[(Acetyl-isopropyl-amino)-methyl]C₁₃H₂₄N₂O₃Acetyl substitution on amine
{3-[(Benzyl-isopropyl-amino)-methyl]C₁₈H₂₈N₂O₂Benzyl group addition
[4-(Isopropyl-methyl-amino)-piperidinC₁₁H₂₂N₂O₂Piperidine ring simplification

Derivatives exhibit varied biological activities, with acetylated forms showing enhanced metabolic stability.

Comparison with Structural Analogs

{4-[(Acetyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic Acid

  • Molecular Weight: 256.34 g/mol vs. 228.33 g/mol.

  • Solubility: Increased hydrophilicity due to the acetyl group.

  • Bioactivity: Enhanced enzyme inhibition but reduced CNS penetration.

{3-[(Benzyl-isopropyl-amino)-methyl]-piperidin-1-yl}-acetic Acid

  • Aromaticity: Benzyl group enables π-π stacking with biological targets.

  • Applications: Preferred in antiviral research due to enhanced protein binding.

Industrial and Research Applications

Pharmaceutical Development

  • Prodrug Design: Ester derivatives for controlled release .

  • Combinatorial Libraries: Scaffold for high-throughput screening.

Material Science

  • Ligand Synthesis: Chelating agent for metal-organic frameworks (MOFs) .

  • Polymer Modification: Incorporation into pH-sensitive hydrogels .

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